
4-Bromo-2,6-dimethylquinoline
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Overview
Description
4-Bromo-2,6-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dimethylquinoline can be achieved through several methods. One common approach involves the bromination of 2,6-dimethylquinoline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, the use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,6-dimethylquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in the formation of 2,6-dimethylquinoline .
Scientific Research Applications
4-Bromo-2,6-dimethylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their anticancer, antimicrobial, and antiviral properties.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dimethylquinoline involves its interaction with specific molecular targets. For instance, it can act as a tyrosine kinase inhibitor by competitively binding to the ATP site of the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
- 2-Bromo-4,6-dimethylquinoline
- 4-Hydroxy-2-quinoline
- 2,4-Dimethylquinoline
Comparison: 4-Bromo-2,6-dimethylquinoline is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential applications. Compared to 2-Bromo-4,6-dimethylquinoline, it has a different substitution pattern that affects its chemical behavior and biological activity. The presence of a hydroxyl group in 4-Hydroxy-2-quinoline introduces additional hydrogen bonding interactions, influencing its solubility and reactivity.
Biological Activity
4-Bromo-2,6-dimethylquinoline is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the fourth position and two methyl groups at the second and sixth positions of the quinoline ring. This unique structure contributes to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Tyrosine Kinase Inhibition : The compound acts as a competitive inhibitor of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). By binding to the ATP site, it disrupts signaling pathways that are crucial for cell proliferation and survival, making it a candidate for anticancer therapy.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. This property is significant in drug design for various diseases.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, demonstrating promising results in inhibiting cell growth .
- Antimicrobial Activity : The compound has shown effectiveness against a range of microbial pathogens. In vitro studies suggest that it possesses antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.
- Antiviral Effects : Preliminary research indicates that this compound may have antiviral activity, although further studies are needed to elucidate its mechanism and efficacy against specific viruses .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation in a dose-dependent manner. The IC50 values were recorded at low micromolar concentrations .
- Enzyme Interaction Analysis : Research involving enzyme assays demonstrated that the compound effectively inhibited key metabolic enzymes, suggesting its potential use in metabolic disorder treatments .
- Pharmacological Investigations : A series of pharmacological evaluations indicated that this compound could serve as a lead compound for developing new drugs targeting specific diseases due to its diverse biological activities.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds is helpful.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Bromo-4,6-dimethylquinoline | Bromine at position 2 | Different reactivity profile due to substitution |
4-Hydroxy-2-quinoline | Hydroxyl group at position 4 | Enhanced solubility and potential hydrogen bonding |
2,4-Dimethylquinoline | Fewer substituents | Lower steric hindrance affecting biological activity |
This table illustrates how variations in substituents influence the reactivity and biological properties of quinoline derivatives.
Properties
IUPAC Name |
4-bromo-2,6-dimethylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQOVTVVZJAQBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566635 |
Source
|
Record name | 4-Bromo-2,6-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123637-45-6 |
Source
|
Record name | 4-Bromo-2,6-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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